molecular formula C20H20N2OS B4229361 2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide

2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide

Cat. No.: B4229361
M. Wt: 336.5 g/mol
InChI Key: JCWOJHKEEHOMDM-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities

Preparation Methods

The synthesis of 2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 4-aminobenzophenone in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Chemical Reactions Analysis

2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide involves its interaction with specific molecular targets. The thiazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide can be compared with other thiazole-containing compounds such as:

    2-phenylthiazole: Known for its antimicrobial properties.

    4-methylthiazole: Used in flavor and fragrance industries.

    Thiamine (Vitamin B1): An essential nutrient involved in energy metabolism.

Properties

IUPAC Name

2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-20(2,3)19(23)21-16-11-9-14(10-12-16)17-13-24-18(22-17)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWOJHKEEHOMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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